molecular formula C10H10ClFO3 B1307826 Ethyl (2-chloro-4-fluorophenoxy)acetate CAS No. 1716-85-4

Ethyl (2-chloro-4-fluorophenoxy)acetate

Cat. No.: B1307826
CAS No.: 1716-85-4
M. Wt: 232.63 g/mol
InChI Key: RMTLJDPEVFSUKM-UHFFFAOYSA-N
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Description

Ethyl (2-chloro-4-fluorophenoxy)acetate is an organic compound with the molecular formula C10H10ClFO3. It is a halogenated ester, commonly used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-chloro-4-fluorophenoxy)acetate can be synthesized through the reaction of 2-chloro-4-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-chloro-4-fluorophenol+ethyl chloroacetateK2CO3,solventEthyl (2-chloro-4-fluorophenoxy)acetate\text{2-chloro-4-fluorophenol} + \text{ethyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{this compound} 2-chloro-4-fluorophenol+ethyl chloroacetateK2​CO3​,solvent​Ethyl (2-chloro-4-fluorophenoxy)acetate

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-chloro-4-fluorophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding acid.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Hydrolysis: 2-chloro-4-fluorophenoxyacetic acid.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: 2-chloro-4-fluorophenoxyethanol.

Scientific Research Applications

Ethyl (2-chloro-4-fluorophenoxy)acetate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-chloro-4-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (2-chloro-4-fluorophenoxy)acetate can be compared with other halogenated esters, such as:

  • Ethyl (2-chloro-4-bromophenoxy)acetate
  • Ethyl (2-chloro-4-iodophenoxy)acetate
  • Ethyl (2-chloro-4-methylphenoxy)acetate

Uniqueness

The presence of both chlorine and fluorine atoms in this compound imparts unique chemical properties, such as increased reactivity and stability, compared to similar compounds with different halogen substitutions. This makes it particularly valuable in specific synthetic and industrial applications.

References

Properties

IUPAC Name

ethyl 2-(2-chloro-4-fluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTLJDPEVFSUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403738
Record name ethyl (2-chloro-4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1716-85-4
Record name ethyl (2-chloro-4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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